molecular formula C39H57N3O5 B12419210 UniPR505

UniPR505

Cat. No.: B12419210
M. Wt: 647.9 g/mol
InChI Key: JZDJKWCLKGBXIC-FFMYDFQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

UniPR505 is synthesized through a series of chemical reactions involving lithocholic acid as the core structure. The synthetic route includes the following steps:

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods would likely involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

UniPR505 undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the carbamoyloxy group.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings of the β-homo-tryptophan moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

UniPR505 has a wide range of scientific research applications:

    Chemistry: In chemistry, this compound is used as a tool to study the EphA2 receptor and its role in various signaling pathways.

    Biology: In biological research, this compound is used to investigate the mechanisms of angiogenesis and the role of EphA2 in cell signaling.

    Medicine: In medical research, this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth and metastasis.

    Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting the EphA2 receptor.

Mechanism of Action

UniPR505 exerts its effects by binding to the EphA2 receptor and inhibiting its phosphorylation. This inhibition blocks the downstream signaling pathways involved in angiogenesis and tumor growth. The molecular targets of this compound include the ligand-binding domain of the EphA2 receptor, which is responsible for its interaction with ephrins .

Comparison with Similar Compounds

UniPR505 is unique compared to other EphA2 antagonists due to its high potency and specific antiangiogenic properties. Similar compounds include:

This compound stands out due to its specific targeting of the EphA2 receptor and its significant antiangiogenic effects, making it a valuable compound in cancer research and therapy.

Properties

Molecular Formula

C39H57N3O5

Molecular Weight

647.9 g/mol

IUPAC Name

(3S)-3-[[(4R)-4-[(3R,5R,10S,13R,17R)-3-(ethylcarbamoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C39H57N3O5/c1-5-40-37(46)47-28-16-18-38(3)26(21-28)11-12-30-32-14-13-31(39(32,4)19-17-33(30)38)24(2)10-15-35(43)42-27(22-36(44)45)20-25-23-41-34-9-7-6-8-29(25)34/h6-9,23-24,26-28,30-33,41H,5,10-22H2,1-4H3,(H,40,46)(H,42,43)(H,44,45)/t24-,26-,27+,28-,30?,31-,32?,33?,38+,39-/m1/s1

InChI Key

JZDJKWCLKGBXIC-FFMYDFQJSA-N

Isomeric SMILES

CCNC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CCC3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)N[C@@H](CC5=CNC6=CC=CC=C65)CC(=O)O)C)C

Canonical SMILES

CCNC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCC(=O)NC(CC5=CNC6=CC=CC=C65)CC(=O)O)C)C

Origin of Product

United States

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